
Anemone blue anthocyanin 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anemone blue anthocyanin 4 is an anthocyanidin glycoside.
科学的研究の応用
Anthocyanins in Plant Coloration and Attraction
Anthocyanins, such as those found in the blue-violet flowers of Anemone coronaria, contribute to the vivid coloration that attracts pollinators, enhancing plant reproduction. These pigments, including derivatives of delphinidin and cyanidin, are critical for the aesthetic and ecological roles of plants (Saitǒ et al., 2002).
Anthocyanins in Health and Nutrition
Dietary anthocyanins, such as those from Anemone coronaria, are linked with health benefits, including reduced risks of cardiovascular disease and cancer. Their antioxidant properties are vital in chronic disease prevention and contribute to the nutritional value of fruits and vegetables, making them key components of a healthy diet (Zhang, Butelli, & Martin, 2014).
Role in Plant Defense and Ecophysiology
Anthocyanins also play a significant role in plant defense mechanisms against various environmental stressors. Their involvement in ecophysiology includes protecting plants from UV radiation, pests, and diseases, showcasing the multifunctional nature of these pigments beyond mere coloration (Alappat & Alappat, 2020).
Applications in Food and Cosmetic Industries
Due to their vibrant colors and health-promoting properties, anthocyanins are increasingly used as natural colorants in the food and cosmetic industries. Their potential in developing natural, sustainable colors and supplements is significant, although their stability under various conditions remains a challenge (Khoo et al., 2017).
Biotechnological Advances and Engineering
Engineering efforts have been directed at enhancing anthocyanin production in plants and microorganisms, such as Escherichia coli, for various applications. These advancements not only increase the yield and diversity of anthocyanins but also open up new avenues for their application in pharmaceuticals, nutraceuticals, and as natural dyes (Yan et al., 2005).
特性
製品名 |
Anemone blue anthocyanin 4 |
|---|---|
分子式 |
C58H59O36+ |
分子量 |
1332.1 g/mol |
IUPAC名 |
2-[3-[[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C58H58O36/c59-17-34-42(72)46(76)52(92-38(68)8-4-21-2-6-26(61)29(64)10-21)58(89-34)94-53-47(77)44(74)36(19-85-39(69)16-40(70)93-51(55(82)83)49(79)54(80)81)91-57(53)88-33-15-24-27(62)13-23(14-32(24)87-50(33)22-11-30(65)41(71)31(66)12-22)86-56-48(78)45(75)43(73)35(90-56)18-84-37(67)7-3-20-1-5-25(60)28(63)9-20/h1-15,34-36,42-49,51-53,56-59,72-79H,16-19H2,(H9-,60,61,62,63,64,65,66,67,68,71,80,81,82,83)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48-,49?,51?,52-,53-,56-,57-,58+/m1/s1 |
InChIキー |
QSILDJSBWRMWKU-HFDUDUOVSA-O |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



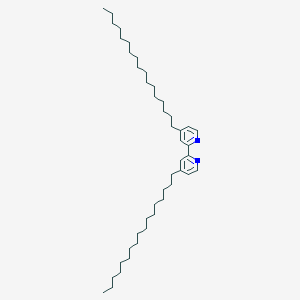
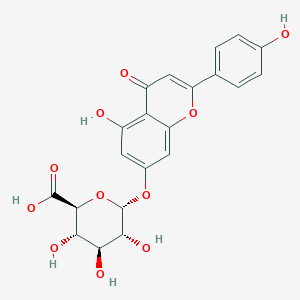
![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)

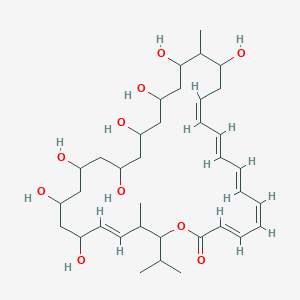
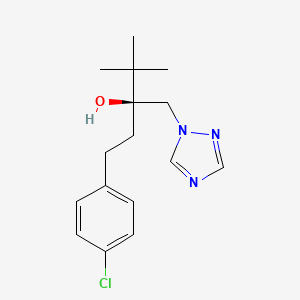
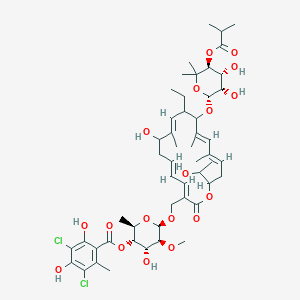
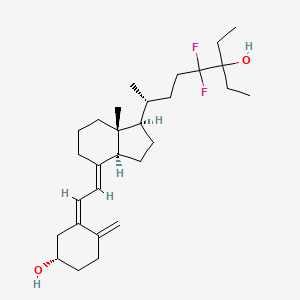
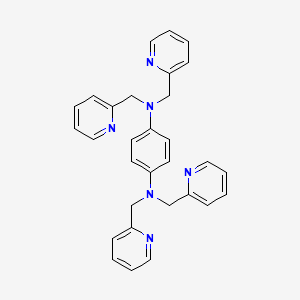
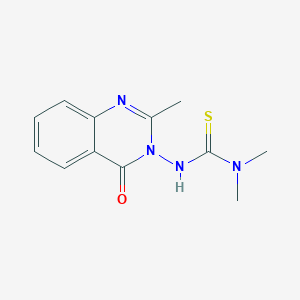
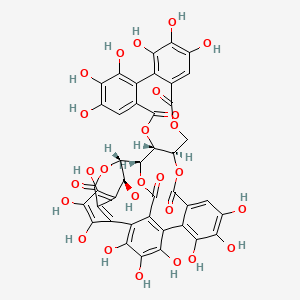

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)